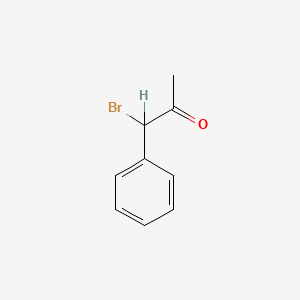

1-Bromo-1-phenylpropan-2-one

CAS No.: 23022-83-5

Cat. No.: VC1961799

Molecular Formula: C9H9BrO

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23022-83-5 |

|---|---|

| Molecular Formula | C9H9BrO |

| Molecular Weight | 213.07 g/mol |

| IUPAC Name | 1-bromo-1-phenylpropan-2-one |

| Standard InChI | InChI=1S/C9H9BrO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 |

| Standard InChI Key | LHMXBAUNIRFZCP-UHFFFAOYSA-N |

| SMILES | CC(=O)C(C1=CC=CC=C1)Br |

| Canonical SMILES | CC(=O)C(C1=CC=CC=C1)Br |

Introduction

Chemical Identity and Structural Properties

1-Bromo-1-phenylpropan-2-one (CAS: 23022-83-5) is an organobromine compound belonging to the class of α-bromo ketones. It has a molecular formula of C₉H₉BrO and a molecular weight of 213.07 g/mol . This compound features a bromine atom and a phenyl group attached to the same carbon (C-1), with a ketone functionality at the adjacent carbon (C-2). The presence of these functional groups confers distinctive chemical properties that make it useful in various synthetic applications.

Nomenclature and Identifiers

The compound is known by several names in chemical literature and databases, as summarized in the following table:

| Name/Identifier | Value |

|---|---|

| IUPAC Name | 1-bromo-1-phenylpropan-2-one |

| Common Names | 1-bromo-1-phenylacetone, 2-Propanone, 1-bromo-1-phenyl- |

| CAS Registry Number | 23022-83-5 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| InChI | InChI=1S/C9H9BrO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 |

| InChIKey | LHMXBAUNIRFZCP-UHFFFAOYSA-N |

| SMILES | CC(=O)C(C1=CC=CC=C1)Br |

Physical Properties

1-Bromo-1-phenylpropan-2-one is typically characterized as a colorless to pale yellow liquid with a distinctive odor. Its physical properties are essential for understanding its behavior in various chemical processes and applications.

Synthesis Methods

Several synthetic approaches exist for preparing 1-Bromo-1-phenylpropan-2-one, with the most common method involving the bromination of phenylacetone. This process typically employs careful control of reaction conditions to ensure optimal yield and purity of the final product.

Bromination of Phenylacetone

The conventional synthesis route involves the direct bromination of phenylacetone under acidic conditions:

-

Phenylacetone is treated with bromine in the presence of an acid catalyst.

-

The reaction is typically conducted at room temperature with precise control over stoichiometry.

-

After completion, the product is isolated through distillation or recrystallization techniques.

This method produces 1-Bromo-1-phenylpropan-2-one with reasonable yields, making it suitable for both laboratory and industrial-scale preparations.

Alternative Synthetic Approaches

Alternative methods for synthesizing 1-Bromo-1-phenylpropan-2-one include:

-

Oxidation of 1-Bromo-1-phenylpropan-1-ol, which involves the controlled oxidation of the corresponding alcohol.

-

Reaction of 1-phenylpropan-2-one with bromine under specific conditions to facilitate selective bromination at the alpha position.

These alternative approaches may be preferred in certain contexts where the starting materials are more readily available or when specific stereochemical control is required.

Chemical Reactivity

The reactivity of 1-Bromo-1-phenylpropan-2-one is primarily determined by its functional groups: the bromine atom at C-1 and the ketone group at C-2. These functionalities allow the compound to participate in a wide range of chemical transformations, making it valuable in organic synthesis.

Nucleophilic Substitution Reactions

1-Bromo-1-phenylpropan-2-one readily undergoes nucleophilic substitution reactions, where the bromine atom is displaced by various nucleophiles:

-

Hydroxide ions (OH⁻) can replace the bromine to form hydroxy derivatives.

-

Cyanide ions (CN⁻) can introduce a cyano group, providing a pathway to nitriles and subsequently to carboxylic acids.

-

Amines (RNH₂) can displace the bromine to form amino derivatives with applications in pharmaceutical synthesis.

These substitution reactions typically proceed under mild conditions, making them valuable for introducing various functional groups at the C-1 position.

Carbonyl Group Reactions

The ketone functional group in 1-Bromo-1-phenylpropan-2-one can undergo typical carbonyl reactions:

-

Reduction with appropriate reducing agents (e.g., sodium borohydride or lithium aluminum hydride) to form the corresponding alcohol.

-

Nucleophilic addition reactions with organometallic reagents such as Grignard reagents.

-

Condensation reactions with nucleophiles like amines to form imines or hydrazines to form hydrazones.

The presence of both the bromine atom and carbonyl group creates opportunities for sequential or tandem reactions, expanding the synthetic utility of this compound.

Oxidation and Reduction Pathways

1-Bromo-1-phenylpropan-2-one can be involved in various oxidation and reduction processes:

-

Oxidation using agents like potassium permanganate or chromium trioxide can lead to carboxylic acid derivatives.

-

Reduction using lithium aluminum hydride or sodium borohydride can yield alcohols with different stereochemical outcomes depending on the specific reducing agent and conditions employed.

These redox transformations provide access to a diverse array of functional group interconversions, further highlighting the versatility of 1-Bromo-1-phenylpropan-2-one in organic synthesis.

Applications in Research and Industry

1-Bromo-1-phenylpropan-2-one has found numerous applications across different fields, stemming from its unique structural features and chemical reactivity.

Organic Synthesis Applications

In organic synthesis, 1-Bromo-1-phenylpropan-2-one serves as an important building block for constructing more complex molecules:

-

It functions as a key intermediate in the synthesis of pharmaceutically relevant compounds, including analgesics and anti-inflammatory agents.

-

The compound facilitates the introduction of phenylacetone moieties into larger molecular frameworks.

-

It enables the stereoselective synthesis of complex organic molecules through controlled manipulation of its functional groups .

Pharmaceutical Research

The pharmaceutical industry utilizes 1-Bromo-1-phenylpropan-2-one in various research applications:

-

Development of potential anticancer agents that leverage the cytotoxic properties observed in some derivatives.

-

Synthesis of drug candidates targeting specific biological pathways.

-

Creation of pharmaceutical intermediates that require precise structural control .

Material Science and Industrial Applications

Beyond pharmaceutical applications, 1-Bromo-1-phenylpropan-2-one finds utility in:

-

Polymer chemistry, where it contributes to the development of materials with tailored physical and chemical properties.

-

Photochemical research, providing insights into reaction mechanisms and enabling the design of light-sensitive materials.

-

Analytical chemistry, serving as a standard compound for various analytical techniques .

Biological Activities

Research into the biological properties of 1-Bromo-1-phenylpropan-2-one and its derivatives has revealed several noteworthy activities that may have therapeutic implications.

Anticancer Properties

Derivatives of 1-Bromo-1-phenylpropan-2-one have demonstrated significant cytotoxic effects against various cancer cell lines. These effects operate through several mechanisms:

-

Inhibition of cellular proliferation in human breast cancer and other tumor cell lines.

-

Disruption of microtubule dynamics through tubulin destabilization.

-

Induction of programmed cell death (apoptosis) in cancer cells.

The structure-activity relationships of these derivatives suggest that the bromine atom and the carbonyl group play crucial roles in their anticancer activity. Ongoing research continues to explore the potential of 1-Bromo-1-phenylpropan-2-one derivatives as leads for developing new anticancer therapies.

Antimicrobial Activity

Some studies have indicated potential antimicrobial properties associated with 1-Bromo-1-phenylpropan-2-one and related compounds. The exact mechanisms underlying these antimicrobial effects remain under investigation, but they may involve:

-

Interaction with bacterial cell membranes.

-

Interference with essential microbial enzymes.

-

Disruption of bacterial protein synthesis pathways.

These antimicrobial properties, while preliminary, suggest additional avenues for the development of new antimicrobial agents based on the 1-Bromo-1-phenylpropan-2-one scaffold.

Comparison with Structurally Related Compounds

Understanding the relationships between 1-Bromo-1-phenylpropan-2-one and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs and Their Properties

The following table compares 1-Bromo-1-phenylpropan-2-one with several structurally related compounds:

| Compound | Key Structural Feature | Primary Reactivity Pattern | Main Applications |

|---|---|---|---|

| 1-Bromo-1-phenylpropan-2-one | Bromine at C-1, ketone at C-2 | Nucleophilic substitution at C-1, carbonyl reactions | Organic synthesis, pharmaceutical research |

| 2-Bromo-1-phenylpropan-1-one | Bromine at C-2, ketone at C-1 | Different substitution patterns | Similar applications with distinct reactivity profile |

| 1-Bromo-1-phenylpropan-1-ol | Hydroxyl group instead of ketone | Alcohol-related reactions | Different synthetic pathways, alcohol chemistry |

| 1-Bromo-2-propanone | Lacking the phenyl group | Simpler reaction profile | Basic organic synthesis, less stereospecific |

Structure-Activity Relationships

The position of functional groups significantly influences the chemical behavior and biological activities of these compounds:

-

The presence of the phenyl group in 1-Bromo-1-phenylpropan-2-one enhances its reactivity in certain transformations compared to simpler analogs like 1-Bromo-2-propanone.

-

The positioning of the bromine atom (at C-1 versus C-2) affects the compound's susceptibility to nucleophilic attack and stereochemical outcomes in subsequent reactions.

-

The replacement of the ketone with a hydroxyl group (as in 1-Bromo-1-phenylpropan-1-ol) dramatically changes the compound's reactivity profile, favoring alcohol-related transformations over carbonyl chemistry.

These structure-activity relationships guide the selection of specific analogs for particular synthetic applications or biological investigations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume